molecular formula C9H18N2O B015984 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide CAS No. 702-96-5

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide

Cat. No.: B015984
CAS No.: 702-96-5
M. Wt: 170.25 g/mol
InChI Key: POAGFQOGFRYOFM-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a carboxamide derivative of a hydrogenated pyrrole. It is a cyclic secondary amine with a five-membered ring structure, containing four carbon atoms and one nitrogen atom. This compound is known for its unique steric hindrance due to the presence of four methyl groups attached to the pyrrolidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This process requires specific conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and cost-effectiveness in large-scale production .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific steric hindrance and stability, making it an excellent candidate for the synthesis of stable nitroxide radicals. Its derivatives have significant applications in various fields, including chemistry, biology, and medicine, highlighting its versatility and importance .

Properties

IUPAC Name

2,2,5,5-tetramethylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAGFQOGFRYOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883556
Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-96-5
Record name 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
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Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Record name 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,5-tetramethylpyrrolidine-3-carboxamide
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Synthesis routes and methods

Procedure details

3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidine (II, 30 gm) was added slowly, with stirring, to ammonium hydroxide (500 mL). When the solid is dissolved, potassium hydroxide is added, which results in the precipitation of (III). After filtering the solid, additional potassium hydroxide is added to the remaining solution until the precipitation of more material no longer is observed. The precipitates are combined, dried and recrystallized from benzene, giving a white solid (III, 10 gm, 68%) mp 176°-178° C. (lit ref. [1, except pg. 204] mp 180°-181° C). Both I.R. and NMR confirm the structure of (III).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural differences observed between racemic and enantiopure forms of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-1-oxyl?

A1: Research using Electron Spin Resonance (ESR) spectroscopy has revealed distinct spectral differences between solid-state samples of racemic and enantiopure this compound-1-oxyl crystals []. This suggests that the spatial arrangement of molecules within the crystal lattice significantly influences the observed spectroscopic properties, highlighting the importance of chirality in this compound.

Q2: Are there any known analytical techniques used to characterize this compound-1-oxyl?

A3: Yes, Electron Spin Resonance (ESR) spectroscopy has been successfully employed to differentiate between racemic and enantiopure forms of this compound-1-oxyl in the solid state []. This technique provides valuable insights into the molecular environment and interactions within the crystal structures.

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